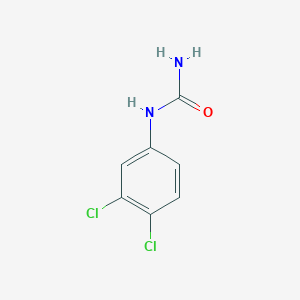

1-(3,4-Dichlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYESCLHCWJKRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041468 | |

| Record name | N-(3,4-Dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2327-02-8 | |

| Record name | N-(3,4-Dichlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2327-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4-Dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dichlorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)urea (Diuron)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1-(3,4-Dichlorophenyl)urea, a compound commonly known as Diuron (B1670789). Diuron is a significant molecule in agrochemicals and has been studied for other potential biological activities. This document outlines the primary synthetic route, furnishes detailed experimental protocols derived from established literature, and presents key quantitative data in a structured tabular format for comparative analysis. A visual representation of the synthesis pathway is also provided to facilitate a clear understanding of the chemical transformation.

Introduction

This compound, or Diuron, is a phenylurea derivative with the chemical formula C₉H₁₀Cl₂N₂O.[1] It is widely recognized for its herbicidal properties, functioning by inhibiting photosynthesis in target plant species.[2] The synthesis of Diuron is a critical process for the agricultural industry and a subject of interest for organic chemists and researchers in related fields. Understanding the synthetic pathways, reaction conditions, and resulting yields is paramount for efficient and scalable production. This guide focuses on the most common and industrially relevant synthesis method.

Primary Synthesis Pathway

The most prevalent and commercially viable method for the synthesis of this compound is a two-step process. The first step involves the formation of a 3,4-dichlorophenyl isocyanate intermediate from 3,4-dichloroaniline (B118046). This is followed by the reaction of the isocyanate with dimethylamine (B145610) to yield the final product, Diuron.[2]

An alternative, though less detailed in the reviewed literature for this specific compound, involves the direct reaction of 3,4-dichloroaniline with urea (B33335).

Pathway 1: Isocyanate Route

This pathway is the cornerstone of industrial Diuron production. It begins with the conversion of 3,4-dichloroaniline to 3,4-dichlorophenyl isocyanate, typically through a reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).[2][3] The resulting isocyanate is a highly reactive intermediate that readily undergoes nucleophilic addition with dimethylamine to form the stable urea linkage.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the isocyanate pathway, based on information from various sources.

Synthesis of 3,4-Dichlorophenyl Isocyanate from 3,4-Dichloroaniline

-

Materials:

-

Procedure:

-

Dissolve 3,4-dichloroaniline in an appropriate inert solvent within a reaction vessel equipped with a stirrer, condenser, and gas inlet.

-

Introduce phosgene gas or a solution of triphosgene into the reaction mixture. The reaction is typically carried out at a controlled temperature.[3][4]

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete conversion of the starting material.

-

Upon completion, the excess phosgene and solvent are typically removed by distillation to yield crude 3,4-dichlorophenyl isocyanate. This intermediate is often used directly in the next step without further purification.[3]

-

Synthesis of this compound (Diuron) from 3,4-Dichlorophenyl Isocyanate and Dimethylamine

-

Materials:

-

Procedure:

-

Dissolve the crude 3,4-dichlorophenyl isocyanate from the previous step in a suitable organic solvent in a reactor.

-

Introduce dimethylamine into the reactor. This can be in the form of dimethylamine gas bubbled through the solution or as liquid dimethylamine added dropwise.[4][5][6]

-

The reaction is exothermic and may require cooling to maintain the desired temperature. The reaction temperature is typically controlled between 45-70°C.[3]

-

The reaction is carried out with stirring for a period of 2 to 2.5 hours.[3][6]

-

The completion of the reaction can be monitored by checking for the disappearance of the isocyanate peak using infrared (IR) spectroscopy or by monitoring the pH of the reaction mixture, which should reach a value of 8-9.[3]

-

Upon completion, the reaction mixture is cooled, and the solid Diuron product precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a solvent to remove any unreacted starting materials and by-products, and then dried to obtain the final product.[3][6][7]

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound from various sources, providing a comparative overview of reaction conditions and outcomes.

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |

| Starting Material | 3,4-Dichlorophenyl isocyanate | 3,4-Dichlorophenyl isocyanate | 3,4-Dichlorophenyl isocyanate | 3,4-Dichlorophenyl isocyanate | 3,4-Dichlorophenyl isocyanate |

| Reagent | Dimethylamine gas | Liquid dimethylamine | Dimethylamine gas | Dimethylamine gas | Dimethylamine gas |

| Solvent | Toluene | Xylene | Toluene | Dichloromethane | Tetrahydrofuran |

| Temperature | 45-70°C | 30-35°C | 60°C | 45-70°C | 45-70°C |

| Pressure | Not Specified | 0.8 MPa | Not Specified | Not Specified | Not Specified |

| Reaction Time | 2 hours | 1 hour | 2.5 hours | 2 hours | 2 hours |

| Yield | 98.7% | 98.5% | 97.3% | 98.5% | 98.1% |

| Purity | Not Specified | 99% | 99.0% | Not Specified | Not Specified |

| Reference | [3] | [6] | [6] | [3] | [3] |

Visualization

The following diagram illustrates the primary synthesis pathway of this compound.

References

- 1. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]

- 3. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]

- 4. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]

- 5. CN104496855A - Method for preparing diuron - Google Patents [patents.google.com]

- 6. CN104496855B - Method for preparing diuron - Google Patents [patents.google.com]

- 7. CN107129445A - A kind of synthetic method of diuron - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)urea (CAS: 2327-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)urea, a chemical compound primarily recognized as a metabolite of the herbicide Diuron.[1][2][3] This document details its chemical and physical properties, provides a detailed synthesis protocol, and elucidates its mechanism of action as a potent inhibitor of photosynthesis. The guide is intended to serve as a valuable resource for professionals in research and development, offering structured data, experimental methodologies, and visual representations of its biological interactions.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline powder.[4] It is a member of the phenylurea class of compounds and is characterized by a urea (B33335) group substituted with a 3,4-dichlorophenyl moiety.[2][3] The compound is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2327-02-8 | [5] |

| Molecular Formula | C₇H₆Cl₂N₂O | [3][4] |

| Molecular Weight | 205.04 g/mol | [2][4] |

| Melting Point | 155.6-156.3 °C | [3][4] |

| Boiling Point | 302.2 ± 32.0 °C (Predicted) | [1][4] |

| Density | 1.534 g/cm³ | [4][6] |

| pKa | 13.45 ± 0.70 (Predicted) | [1][4] |

| XLogP3 | 2.6 | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][4] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 3,4-dichloroaniline (B118046) with an isocyanate or by the reaction of 3,4-dichloroaniline hydrochloride with urea. The former method, utilizing an isocyanate, is a common and straightforward approach for creating N,N'-disubstituted ureas.

Experimental Protocol: Synthesis from 3,4-Dichlorophenyl Isocyanate and Ammonia (B1221849)

This protocol describes a general and reliable method for the synthesis of arylureas adapted for this compound.

Materials:

-

3,4-Dichlorophenyl isocyanate

-

Ammonia (aqueous solution or gas)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorophenyl isocyanate (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Amine Addition: Slowly add a stoichiometric amount of ammonia (aqueous solution or bubble ammonia gas) to the stirred isocyanate solution. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a 10% sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is this compound. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Biological Activity and Mechanism of Action

The primary biological activity of this compound, and its parent compound Diuron, is the inhibition of photosynthesis.[7] It acts as a specific and sensitive inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[7][8]

The compound blocks the electron flow from the primary quinone electron acceptor (Qₐ) to the secondary quinone electron acceptor (Qₑ) at the Qₑ binding site on the D1 protein of PSII.[9][10] This interruption prevents the re-oxidation of Qₐ⁻, effectively halting the linear electron transport from water to NADP⁺ and consequently inhibiting oxygen evolution and the production of ATP and NADPH.[7][8]

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Workflow for Studying Photosynthetic Inhibition

The following workflow outlines a general procedure for assessing the inhibitory effect of this compound on photosynthetic activity in isolated chloroplasts or algal cultures.

Caption: General workflow for assessing the inhibitory effects on photosynthesis.

Toxicology and Safety

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[2] It is also considered to have potential for aquatic toxicity.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: Toxicological Data

| Endpoint | Value/Observation | Species | Source |

| Acute Oral Toxicity | Harmful if swallowed (H302) | N/A | [3] |

| Skin Irritation | Causes skin irritation (H315) | N/A | [2] |

| Eye Irritation | Causes serious eye irritation (H319) | N/A | [2] |

| Aquatic Toxicity | High potential for toxicity to sensitive aquatic organisms | Aquatic organisms | [11] |

Applications in Research

Due to its specific mechanism of action, this compound and its parent compound Diuron are widely used in plant physiology and ecotoxicology research. Key applications include:

-

Studying Photosynthetic Electron Transport: Its precise inhibition of the Qₐ to Qₑ electron flow makes it an invaluable tool for investigating the dynamics of Photosystem II.

-

Herbicide Research: As a metabolite of a commercial herbicide, it is studied to understand the environmental fate, degradation pathways, and metabolic breakdown of phenylurea herbicides.

-

Ecotoxicological Studies: It serves as a marker analyte in environmental samples to assess the contamination and impact of Diuron-based herbicides on ecosystems.

Conclusion

This compound, with its well-defined chemical properties and specific biological activity, represents a significant compound for researchers in various scientific disciplines. This guide has provided a consolidated resource of its key characteristics, synthesis, and mechanism of action. The structured data and visual diagrams are intended to facilitate a deeper understanding and further investigation of this compound in both fundamental and applied research settings.

References

- 1. This compound | 2327-02-8 [chemicalbook.com]

- 2. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2327-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. (3,4-dichlorophenyl)urea | CAS 2327-02-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. DCMU [bionity.com]

- 8. Herbicide DCMU 33 4dichlorophenyl1 1dimethyl urea kills class 11 biology CBSE [vedantu.com]

- 9. Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production by the Unicellular Halotolerant Cyanobacterium Aphanothece halophytica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. letstalkacademy.com [letstalkacademy.com]

- 11. canada.ca [canada.ca]

A Comprehensive Guide to the Synonyms, Identifiers, and Analysis of 1-(3,4-Dichlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3,4-Dichlorophenyl)urea, a compound widely known in scientific literature by its common name, Diuron (B1670789). This document consolidates its various synonyms, chemical identifiers, and key quantitative properties. Furthermore, it details common experimental protocols for its synthesis and analysis, offering a valuable resource for professionals in research and development.

Introduction to this compound (Diuron)

This compound, most commonly referred to as Diuron, is a substituted urea (B33335) herbicide introduced in 1954.[1] It is used extensively in agriculture to control a wide variety of annual and perennial broadleaf and grassy weeds in numerous crops and non-crop areas.[2] Its primary mechanism of action is the inhibition of photosynthesis.[1][3] Diuron blocks the plastoquinone (B1678516) binding site on the D1 protein of the photosystem II (PSII) complex, which interrupts the photosynthetic electron transport chain and prevents the conversion of light energy into the chemical energy (ATP and NADPH) necessary for plant growth.[1][4] Due to its widespread use, robust methods for its synthesis, detection, and quantification are critical for environmental monitoring and toxicological studies.

Synonyms and Chemical Identifiers

The compound is referenced by a multitude of names and identifiers in scientific papers, regulatory documents, and chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(3,4-dichlorophenyl)-1,1-dimethylurea.[5][6] A comprehensive list of synonyms, trade names, and official identifiers is provided below for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Reference(s) |

|---|---|---|

| Common Name | Diuron | [1][6] |

| Abbreviation | DCMU | [1][7] |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | [5][6] |

| CAS Registry Number | 330-54-1 | [6][7] |

| EC Number | 206-354-4 | [1] |

| PubChem CID | 3120 | [5][6][8] |

| ChemSpider ID | 3008 | [5] |

| RTECS Number | YS8925000 | [1] |

| Other Chemical Names | N'-(3,4-Dichlorophenyl)-N,N-dimethylurea | [1][6][9] |

| 1,1-Dimethyl-3-(3,4-dichlorophenyl)urea | [5][6] | |

| 1-(3,4-Dichlorophenyl)-3,3-dimethylurea | [5][6] |

| Selected Trade Names | Karmex, Direx, Duran, Vonduron, Dailon, Cekiuron |[5][6][10] |

Table 2: Key Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₁₀Cl₂N₂O | [5][7] |

| Molecular Weight | 233.09 g/mol | [1][7] |

| Appearance | White, odorless, crystalline solid | [1][3][6] |

| Melting Point | 158 °C (316 °F; 431 K) | [1] |

| Water Solubility | 42 mg/L | [1] |

| Vapor Pressure | 2 x 10⁻⁹ mmHg (at 20°C) |[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and analysis of Diuron. Below are outlines of established protocols.

A common method for the commercial production of Diuron involves a multi-step chemical synthesis.[8] The process begins with the reaction of 3,4-dichloroaniline (B118046) with phosgene (B1210022) (or a safer phosgene substitute like triphosgene) to generate a 3,4-dichlorophenyl isocyanate intermediate.[8] This highly reactive isocyanate is then treated with dimethylamine (B145610) to yield the final Diuron product.[8]

Key Steps:

-

Isocyanate Formation: 3,4-dichloroaniline is reacted with phosgene. This step must be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.

-

Urea Formation: The resulting 3,4-dichlorophenyl isocyanate is not isolated but is reacted in situ with an excess of dimethylamine.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695) or isopropanol, to yield a pure crystalline solid.

-

Characterization: The final product is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Regulatory monitoring and environmental studies require sensitive methods to detect Diuron in environmental matrices like water and soil. A prevalent method involves Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[11][12][13]

Methodology Outline:

-

Sample Preparation: A known volume of water (e.g., 20-100 mL) is filtered.[11][14] An organic solvent like methanol (B129727) may be added.[11]

-

Solid-Phase Extraction (SPE):

-

A C18 SPE cartridge is conditioned with methanol followed by deionized water.[11]

-

The water sample is passed through the conditioned cartridge, where Diuron and its metabolites adsorb to the stationary phase.

-

Interfering compounds are washed away with a weak solvent.

-

The analytes are eluted from the cartridge using a stronger solvent mixture, such as methanol/acetonitrile.[14]

-

-

Analysis by LC/MS/MS:

-

The eluate is concentrated and an aliquot is injected into a reverse-phase HPLC system (e.g., C18 column).[11][12]

-

A mobile phase gradient (e.g., water with formic acid and methanol/acetonitrile) is used to separate Diuron from its metabolites and other compounds.[11][12]

-

The separated compounds are detected using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11][12]

-

Quantification is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides high selectivity and sensitivity.[11]

-

Visualizations

To further clarify the relationships and workflows discussed, the following diagrams have been generated.

Caption: Relationship between the core chemical and its key identifiers.

Caption: General workflow for Diuron analysis in water via SPE-LC/MS/MS.

References

- 1. DCMU - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Diuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 5. mzCloud – Diuron [mzcloud.org]

- 6. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]

- 9. Diuron [webbook.nist.gov]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Diuron [cdc.gov]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams [pubs.usgs.gov]

- 14. pubs.acs.org [pubs.acs.org]

"1-(3,4-Dichlorophenyl)urea" role as a metabolite of Diuron

An In-depth Technical Guide on 1-(3,4-Dichlorophenyl)urea (DCPU) as a Metabolite of Diuron (B1670789)

Introduction

Diuron, chemically known as N'-(3,4-dichlorophenyl)-N,N-dimethylurea, is a broad-spectrum phenylurea herbicide used to control a wide variety of annual and perennial weeds in agricultural and non-agricultural settings.[1][2] Following its application, Diuron undergoes transformation in the environment and in biological systems, leading to the formation of several metabolites. Among these, this compound, also known as DCPU or didemethyldiuron, is a significant degradation product.[3][4][5] The study of Diuron's metabolites is critical as they can exhibit different physicochemical properties, persistence, and toxicity compared to the parent compound.[6] In some cases, metabolites like DCPU and the subsequent product, 3,4-dichloroaniline (B118046) (DCA), have demonstrated enhanced toxicity, posing a continued or even greater risk to non-target organisms and ecosystems.[6][7] This guide provides a comprehensive technical overview of DCPU, focusing on its formation, chemical properties, analytical quantification, and toxicological significance.

Chemical Properties of this compound (DCPU)

DCPU is a dichlorobenzene and a member of the phenylurea class of compounds.[5][8] It is recognized as a major environmental transformation product of Diuron.[5]

| Property | Value | Source |

| Chemical Name | This compound | [8] |

| Synonyms | DCPU, Diuron-desdimethyl, (3,4-Dichlorophenyl)urea | [5][9] |

| CAS Number | 2327-02-8 | [5][10] |

| Molecular Formula | C₇H₆Cl₂N₂O | [5][8] |

| Molecular Weight | 205.04 g/mol | [5][8] |

| Melting Point | 155.6-156.3 °C | [9] |

| Boiling Point | 302.2 ± 32.0 °C (Predicted) | [9] |

| Density | 1.534 g/cm³ | [9] |

| pKa | 13.45 ± 0.70 (Predicted) | [9] |

| Appearance | White to Off-White Solid | [9] |

Metabolic Pathways of Diuron to DCPU

The primary pathway for the biodegradation of Diuron in soil, water, and biological systems is through a sequential N-demethylation process.[4][11] This transformation is typically mediated by microbial enzymes.[4][11]

-

First N-demethylation: Diuron is first demethylated to form the intermediate metabolite N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU).[4][11][12]

-

Second N-demethylation: DCPMU is further demethylated to yield this compound (DCPU).[11][12]

-

Hydrolysis: DCPU can then be hydrolyzed, cleaving the urea (B33335) bridge to form 3,4-dichloroaniline (DCA), which is often the final major product of this degradation pathway and is known for its persistence and toxicity.[11][12][13]

While this sequential demethylation is the most commonly cited pathway, some microbial strains have been shown to directly hydrolyze Diuron to 3,4-DCA without the formation of intermediate metabolites.[11][12] In mammals, such as rats, DCPU is a predominant urinary metabolite following Diuron exposure.[2][14]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. canada.ca [canada.ca]

- 5. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 2327-02-8 [chemicalbook.com]

- 9. This compound | 2327-02-8 [amp.chemicalbook.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Frontiers | Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Diuron metabolites and urothelial cytotoxicity: in vivo, in vitro and molecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and History of Phenylurea Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylurea herbicides represent a cornerstone in the development of modern chemical weed management. First introduced in the mid-20th century, this class of compounds revolutionized agriculture and vegetation control with their potent and broad-spectrum activity. Their primary mode of action, the inhibition of photosynthesis at Photosystem II (PSII), has been a subject of extensive research, providing valuable insights into plant biochemistry and enabling the development of more selective and effective herbicides. This in-depth technical guide explores the discovery, history, mechanism of action, and key experimental evaluations of phenylurea herbicides, offering a comprehensive resource for professionals in plant science, agrochemistry, and related fields.

Discovery and Historical Development

The journey of phenylurea herbicides began in the post-World War II era, a period of rapid advancement in chemical synthesis and agricultural science. The discovery can be traced back to the industrial research laboratories of E.I. du Pont de Nemours and Company (DuPont).

In 1951, chemists Bucha and Todd first described the synthesis of 3-(p-chlorophenyl)-1,1-dimethylurea, which would soon be known as Monuron .[1] This compound emerged from a systematic screening program aimed at identifying novel bioactive molecules. Its potent herbicidal activity was quickly recognized, and by 1952, DuPont had introduced Monuron as one of the first commercially successful phenylurea herbicides.[1]

Following the success of Monuron, a number of other substituted phenylurea derivatives were synthesized and commercialized, each with varying degrees of selectivity, persistence, and efficacy against different weed species. Notable examples include Diuron, Linuron, and Isoproturon, which became widely used in various crops globally.[2] The development of these herbicides marked a significant shift from the largely non-selective, inorganic herbicides used previously, offering farmers more effective tools for weed control and contributing to increased crop yields.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal efficacy of phenylurea compounds lies in their ability to disrupt the photosynthetic electron transport chain, a fundamental process for plant survival. Specifically, they act as potent and specific inhibitors of Photosystem II (PSII), a multi-protein complex located in the thylakoid membranes of chloroplasts.

Phenylurea herbicides bind to the D1 protein within the PSII complex, specifically at the Q_B-binding niche.[3] This binding is competitive with plastoquinone (B1678516) (PQ), the native mobile electron carrier. By occupying the Q_B binding site, the herbicide physically blocks the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B. This interruption of the electron flow halts the linear electron transport, leading to a cascade of events that ultimately result in plant death. The blockage of electron transport not only stops the production of ATP and NADPH necessary for carbon fixation but also leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, leading to lipid peroxidation, membrane damage, and eventually, cell death.[2]

Quantitative Data

The efficacy and properties of phenylurea herbicides can be quantified through various parameters, including their physicochemical properties, toxicity, and inhibitory concentrations against target species.

Physicochemical Properties

The environmental fate and bioavailability of phenylurea herbicides are influenced by their physicochemical properties such as water solubility, octanol-water partition coefficient (K_ow), and soil organic carbon-water (B12546825) partitioning coefficient (K_oc).

| Herbicide | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L) | log K_ow | K_oc (L/kg) |

| Monuron | C_9H_11ClN_2O | 202.65 | 230 | 1.87 | 80 |

| Diuron | C_9H_10Cl_2N_2O | 233.10 | 42 | 2.87 | 400 |

| Linuron | C_9H_10Cl_2N_2O_2 | 249.10 | 75 | 3.00 | 400 |

| Isoproturon | C_12H_18N_2O | 206.29 | 70 | 2.50 | 118-326 |

| Chlortoluron | C_10H_13ClN_2O | 212.68 | 70 | 2.40 | 147 |

| Fenuron | C_9H_12N_2O | 164.21 | 3850 | 1.08 | 20 |

Note: Values are approximate and can vary with temperature and pH.

Acute Toxicity

The acute toxicity of phenylurea herbicides to mammals is generally low, as indicated by their relatively high LD_50 values. The LD_50 is the dose of a substance that is lethal to 50% of a test population.

| Herbicide | Oral LD_50 (rat, mg/kg) | Dermal LD_50 (rabbit, mg/kg) |

| Monuron | 3600 | >2500 |

| Diuron | 3400 | >5000 |

| Linuron | 1500 | >5000 |

| Isoproturon | 1826 | >2000 |

| Chlortoluron | >10000 | >2000 |

| Fenuron | 6400 | >3160 |

Herbicidal Efficacy (IC_50 / GR_50)

The herbicidal efficacy is often expressed as the concentration required to inhibit a biological process by 50% (IC_50 for in vitro assays, or GR_50 for whole plant growth reduction). These values are dependent on the target weed species and experimental conditions.

| Herbicide | Weed Species | Growth Stage | GR_50 (g a.i./ha) | Reference |

| Diuron | Amaranthus retroflexus | Pre-emergence | 150 - 300 | |

| Diuron | Setaria viridis | Pre-emergence | 200 - 400 | |

| Isoproturon | Alopecurus myosuroides | Post-emergence | 100 - 250 | - |

| Chlortoluron | Apera spica-venti | Post-emergence | 150 - 350 | - |

| Linuron | Chenopodium album | Pre-emergence | 250 - 500 | - |

Note: This table is a synthesis of data from various sources and serves as a general comparison. Actual values can vary significantly.

Experimental Protocols

The evaluation of phenylurea herbicides involves a range of experimental protocols, from determining their fundamental mechanism of action to assessing their efficacy in whole-plant systems.

General Synthesis of Phenylurea Herbicides

The synthesis of phenylurea herbicides is typically achieved through the reaction of a substituted phenyl isocyanate with an appropriate amine.

Objective: To provide a general laboratory-scale procedure for the synthesis of a phenylurea herbicide (e.g., Diuron).

Materials:

-

3,4-Dichlorophenyl isocyanate

-

Dimethylamine (B145610) (e.g., 40% solution in water)

-

An inert solvent (e.g., toluene, diethyl ether)

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 3,4-dichlorophenyl isocyanate in an inert solvent.

-

Cool the flask in an ice bath to maintain a low temperature during the reaction.

-

Slowly add dimethylamine solution dropwise to the stirred isocyanate solution. The reaction is exothermic, and the addition rate should be controlled to keep the temperature below a certain threshold (e.g., 20°C).

-

After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

The phenylurea product will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials.

-

Dry the purified product in an oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

-

The final product can be characterized by techniques such as melting point determination, NMR, and mass spectrometry.

References

Molecular structure and formula of "1-(3,4-Dichlorophenyl)urea"

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)urea

This guide provides a comprehensive overview of the molecular structure, chemical properties, and biological significance of this compound, a key metabolite of the herbicide Diuron.

Molecular Structure and Chemical Formula

This compound, also known as (3,4-Dichlorophenyl)urea or DCPU, is a chemical compound belonging to the phenylurea class.[1][2] It is recognized as a metabolite of the widely used herbicide Diuron.[1][2]

The molecular formula for this compound is C₇H₆Cl₂N₂O.[1][2] Its structure consists of a urea (B33335) group substituted with a 3,4-dichlorophenyl group.

Chemical Identifiers:

-

IUPAC Name: (3,4-dichlorophenyl)urea[2]

-

CAS Number: 2327-02-8[2]

-

InChI Key: CYESCLHCWJKRKM-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Melting Point | 155.6-156.3 °C | [3] |

| Boiling Point (Predicted) | 302.2 ± 32.0 °C | [3] |

| Density (Predicted) | 1.534 g/cm³ | [3] |

| Physical Form | Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

Synthesis and Experimental Protocols

A common method for preparing phenylureas is by reacting the corresponding aniline (B41778) with an isocyanate or by heating an aniline salt with urea.[4] For instance, the synthesis of N-methyl-N-chloromethylsulfonyl-N'-(3,4-dichlorophenyl)-urea involves reacting 3,4-dichlorophenyl isocyanate with N-methyl-N-chloromethylsulfonyl-amine.[5]

Proposed Synthetic Workflow:

The following diagram illustrates a logical workflow for the synthesis of this compound.

Biological Significance and Mechanism of Action

This compound is a primary metabolite of the herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea).[2] The formation of this compound occurs through the N-demethylation of Diuron and its intermediate metabolite, 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU).[6]

The herbicidal activity of Diuron and its phenylurea analogs stems from their ability to inhibit photosynthesis.[7] Specifically, Diuron blocks the electron flow in Photosystem II (PSII) by competing for the binding site of plastoquinone (B1678516) (QB).[7][8] This disruption of the photosynthetic electron transport chain prevents the conversion of light energy into chemical energy in the form of ATP and NADPH.[7]

Degradation Pathway of Diuron:

The following diagram illustrates the degradation of Diuron to this compound.

References

- 1. This compound | 2327-02-8 [chemicalbook.com]

- 2. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2327-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. 1-(3,4-Dichlorophenyl)-3-methylurea | 3567-62-2 | Benchchem [benchchem.com]

- 7. DCMU [bionity.com]

- 8. DCMU - Wikipedia [en.wikipedia.org]

"1-(3,4-Dichlorophenyl)urea" health and safety data sheet

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)urea (DCPU) is a chemical compound of significant interest in toxicological and environmental research. It is primarily known as a major metabolite of the widely used herbicide diuron (B1670789). Understanding the health and safety profile of DCPU is crucial for assessing the environmental impact of diuron and for ensuring the safety of researchers and professionals who may come into contact with this compound. This technical guide provides a comprehensive overview of the available health and safety data for DCPU, with a focus on its physicochemical properties, toxicological effects, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for safe handling, storage, and for understanding its environmental fate.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | DCPU, Diuron-desdimethyl | [1] |

| CAS Number | 2327-02-8 | N/A |

| Molecular Formula | C₇H₆Cl₂N₂O | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | White crystalline solid | N/A |

| Melting Point | 155.6-156.3 °C | N/A |

| Boiling Point | 302.2 ± 32.0 °C (Predicted) | N/A |

| Solubility | Slightly soluble in DMSO and Methanol | N/A |

| log Pow | 2.89 (for Diuron) | [2] |

Toxicological Data

The toxicological profile of this compound is intrinsically linked to its parent compound, diuron. The primary mechanism of toxicity for diuron and its metabolites is the inhibition of photosynthesis in plants. In non-target organisms, including mammals, the toxicity is associated with mitochondrial dysfunction.[3][4][5]

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >5000 mg/kg | [6] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [6] |

| LC50 | Rat | Inhalation | >5.05 mg/L (4h) | [2] |

Ecotoxicity

The environmental impact of DCPU and its parent compound diuron is a significant concern. The following table presents ecotoxicity data for diuron.

| Test | Species | Duration | Value | Reference |

| EC50 | Daphnia magna (Water Flea) | 48h | 1.4 - 13 mg/L | [2] |

| EC50 | Algae | 72h | 0.022 mg/L | N/A |

| LC50 | Oncorhynchus mykiss (Rainbow Trout) | 96h | 1.5 - 2.54 mg/L | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 16854[1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07). The signal word is "Warning".

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are representative methodologies for key experiments cited in the evaluation of DCPU and diuron.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.

Protocol for HepG2 Cells:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., diuron or DCPU) in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% in all wells. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (solvent only) and blank control (medium only) wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acute Dermal Irritation Test in Rabbits

This test is performed to determine the potential of a substance to cause irritation to the skin.

Principle: A single dose of the test substance is applied to the skin of an experimental animal. The degree of irritation is then observed and scored at specified intervals.

Protocol:

-

Animal Preparation: Use healthy, young adult albino rabbits. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal.

-

Test Substance Application: Apply 0.5 mL or 0.5 g of the test substance to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch, which is held in place with non-irritating tape. A semi-occlusive dressing is then applied.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and any residual test substance is washed off. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from the scores.[7][8]

Signaling Pathways and Experimental Workflows

Diuron Metabolism

Diuron undergoes metabolism in the environment and in organisms, leading to the formation of several metabolites, including this compound (DCPU). The primary metabolic pathway involves the demethylation of the urea (B33335) group.

Caption: Metabolic pathway of diuron to this compound (DCPU).

Proposed Signaling Pathway for Mitochondrial Toxicity

Diuron and its metabolites, including DCPU, have been shown to induce mitochondrial dysfunction.[3][4][5] This is considered a key initiating event in their toxicity to non-target organisms. The proposed mechanism involves the uncoupling of oxidative phosphorylation.

Caption: Proposed signaling pathway for DCPU-induced mitochondrial toxicity.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a chemical compound like this compound.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Conclusion

This technical guide provides a consolidated overview of the health and safety data for this compound. The available information indicates that DCPU, a primary metabolite of the herbicide diuron, should be handled with care due to its potential for acute toxicity, skin and eye irritation, and respiratory irritation. Its mechanism of toxicity in non-target organisms is linked to mitochondrial dysfunction. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in designing and interpreting studies related to this compound. Further research is warranted to fully elucidate the specific toxicological profile of DCPU, independent of its parent compound, and to develop a more comprehensive understanding of its long-term health and environmental effects.

References

- 1. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Uncoupling as initiating event in mitochondrial dysfunction after diuron exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. canada.ca [canada.ca]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. chemview.epa.gov [chemview.epa.gov]

Methodological & Application

Application Note and Protocol: Dissolving 1-(3,4-Dichlorophenyl)urea in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solubilization of 1-(3,4-Dichlorophenyl)urea in Dimethyl Sulfoxide (DMSO). It includes quantitative solubility data, a step-by-step experimental procedure, safety precautions, and storage recommendations. A workflow diagram is provided for clear visualization of the protocol.

Introduction

This compound is a chemical compound used in various research applications. Due to its physicochemical properties, DMSO is a common solvent for creating stock solutions of this compound for use in biological assays and other experiments. This protocol outlines a standardized procedure to ensure consistent and complete dissolution.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Appearance | Source |

| This compound | DMSO | Slightly Soluble | White to Off-White Solid | [1][2] |

| 1,3-Diphenylurea (for comparison) | DMSO | ~30 mg/mL | Solid |

Materials and Equipment

-

This compound (solid)

-

Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

Appropriate glass vials with screw caps (B75204) (e.g., amber glass vials)

-

Vortex mixer

-

Pipettes (P1000, P200, etc.) and sterile tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

-

Always handle this compound and DMSO in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]

-

Avoid direct contact with the skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Experimental Protocol: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO. The final concentration should be determined by the experimental requirements and the compound's solubility limit.

Step 1: Weighing the Compound

-

Place a sterile, empty vial on the analytical balance and tare it.

-

Carefully weigh the desired amount of this compound solid into the vial using a clean spatula.

-

Record the exact weight.

Step 2: Adding the Solvent

-

In the chemical fume hood, add the calculated volume of DMSO to the vial containing the compound to achieve the desired stock concentration.

-

Secure the cap tightly on the vial.

Step 3: Dissolution

-

Vortex the vial at medium speed for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

-

If the compound does not fully dissolve, sonication or gentle warming (not to exceed 37°C) can be applied to aid solubilization.[7] However, be aware that heating can cause degradation of some urea (B33335) compounds.[3]

Step 4: Dilution to Working Concentration

-

This stock solution can be used for serial dilutions to prepare working solutions.

-

When diluting the DMSO stock into an aqueous buffer for biological assays, add the stock solution to the buffer slowly while vortexing to prevent precipitation.[7]

-

The final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for dissolving this compound in DMSO.

Caption: Workflow for dissolving this compound in DMSO.

Stability and Storage

-

Stock Solution: Store the DMSO stock solution of this compound at 2-8°C in a tightly sealed, light-protected (amber) vial.[1][2]

-

Aqueous Solutions: Phenylurea compounds can be less stable in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and not to store them for more than one day.

-

DMSO Hygroscopicity: DMSO is hygroscopic; minimize the exposure of the stock solution to ambient air to prevent water absorption.[9]

References

- 1. 2327-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 2327-02-8 [amp.chemicalbook.com]

- 3. 1,1-Dimethyl-3-(3,4-Dichlorophenyl)urea(330-54-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. depts.washington.edu [depts.washington.edu]

Application Notes and Protocols: 1-(3,4-Dichlorophenyl)urea (Diuron) as a Photosystem II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)urea, commonly known as Diuron or DCMU, is a potent and specific inhibitor of photosystem II (PSII) in photosynthetic organisms. Its primary mechanism of action involves blocking the electron transport chain, which has made it an invaluable tool in photosynthesis research and a widely used herbicide. These application notes provide detailed information on its mechanism, applications, quantitative data on its inhibitory effects, and comprehensive experimental protocols for its use in a research setting.

Mechanism of Action

Diuron inhibits photosynthetic electron transport by binding to the D1 protein of the PSII reaction center.[1] Specifically, it displaces the native plastoquinone (B1678516) (QB) from its binding site, thereby blocking the electron flow from the primary quinone electron acceptor (QA) to QB.[2][3][4] This interruption of the electron transport chain prevents the re-oxidation of QA-, leading to a cessation of linear electron flow, inhibition of oxygen evolution, and a halt in ATP and NADPH production by the light-dependent reactions of photosynthesis.[5][6] The blockage of electron flow also leads to the formation of reactive oxygen species (ROS), which can cause secondary cellular damage.[7]

Applications in Research and Development

-

Photosynthesis Research: Diuron is a standard tool for studying the structure and function of PSII. It is used to probe the electron transport chain, investigate the mechanisms of photoinhibition, and understand the role of different components of the photosynthetic apparatus.

-

Herbicide Development: As an active ingredient in many commercial herbicides, understanding the mechanism of Diuron and resistance to it is crucial for developing new and more effective weed control agents.

-

Ecotoxicology: Diuron is a common environmental contaminant, and its effects on non-target photosynthetic organisms such as algae and aquatic plants are a significant area of study.[8] Bioassays using Diuron are employed to assess the health of aquatic ecosystems.

-

Drug Discovery: The D1 protein binding site is a target for the development of novel compounds. Studying the interactions of Diuron with this site can inform the design of new molecules with potential applications in various fields.

Quantitative Data: Inhibitory Concentrations

The inhibitory effect of Diuron is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values can vary significantly depending on the species, experimental conditions, and the endpoint measured (e.g., growth, oxygen evolution, chlorophyll (B73375) fluorescence).

| Organism Type | Species | Endpoint | Concentration (µg/L) | Reference(s) |

| Freshwater Algae | Pseudokirchneriella subcapitata | 96h EC50 (cell yield) | 0.44 | |

| Scenedesmus subspicatus | 72h EC50 | 19 - 37 | [9] | |

| Selenastrum capricornutum | 72h EC50 | 15 | [10] | |

| Marine Algae | Emiliania huxleyi | 3d NOEC (abundance) | 0.54 | |

| Tetraselmis sp. | 72h EC10 (growth rate) | 1.6 | ||

| Chaetoceros muelleri | 72h NEC (growth rate) | 1.5 | ||

| Cyanobacteria | Synechococcus leopoliensis | 72h NOEL (biomass) | 1.14 | |

| Microcystis aeruginosa | 50% decrease in Φ'M | 30 nM | [11] | |

| Synechocystis sp. | 50% decrease in Φ'M | 9.4 nM | [11] | |

| Aquatic Plants | Lemna gibba | 7d NOEL (frond number) | 2.49 | |

| Zostera marina | 10d NOEC (biomass) | 2.5 | ||

| Halophila ovalis | Inhibition of ΔF/Fm' | 10 - 100 | [8] |

Note: IC50/EC50 values are context-dependent and can be influenced by factors such as light intensity, temperature, and nutrient availability. NOEC (No Observed Effect Concentration) and NOEL (No Observed Effect Level) are also reported.

Experimental Protocols

Protocol 1: Measuring Photosystem II Inhibition using Chlorophyll a Fluorescence

This protocol describes the use of a Pulse Amplitude Modulated (PAM) fluorometer to measure the effect of Diuron on PSII activity. Chlorophyll fluorescence is a sensitive, non-invasive indicator of photosynthetic efficiency.

Materials:

-

Photosynthetic organism (e.g., algae, plant leaves)

-

Diuron stock solution (e.g., 10 mM in DMSO or ethanol)

-

Growth medium or buffer

-

PAM fluorometer

-

Dark adaptation clips or chamber

Procedure:

-

Sample Preparation:

-

For algae, cultivate a healthy culture to a desired cell density.

-

For plants, select healthy, fully expanded leaves.

-

-

Dark Adaptation: Dark-adapt the samples for at least 15-30 minutes. This allows all PSII reaction centers to open and dissipates any non-photochemical quenching.

-

Measurement of Fv/Fm (Maximum Quantum Yield of PSII):

-

Measure the minimal fluorescence (Fo) by applying a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

-

-

Diuron Treatment:

-

Prepare a series of Diuron dilutions in the appropriate medium or buffer to achieve the desired final concentrations.

-

Expose the samples to the different Diuron concentrations. Include a solvent control (medium/buffer with the same concentration of DMSO or ethanol (B145695) as the highest Diuron treatment).

-

Incubate the samples for a defined period (e.g., 30 minutes to several hours) under controlled light and temperature conditions.

-

-

Post-Treatment Measurement:

-

Dark-adapt the treated samples again for 15-30 minutes.

-

Measure Fv/Fm as described in step 3.

-

-

Data Analysis:

-

Plot the Fv/Fm values against the logarithm of the Diuron concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Expected Results: Diuron treatment will cause a concentration-dependent decrease in the Fv/Fm value, indicating inhibition of PSII.

Caption: Experimental workflow for assessing PSII inhibition by Diuron using chlorophyll fluorescence.

Protocol 2: Measuring Photosystem II Inhibition via Oxygen Evolution

This protocol measures the rate of oxygen evolution from photosynthetic samples using a Clark-type oxygen electrode or an optical oxygen sensor (optode).

Materials:

-

Photosynthetic organism (e.g., isolated chloroplasts, algal suspension)

-

Clark-type oxygen electrode or optode system

-

Light source with controlled intensity

-

Reaction buffer (e.g., a buffered medium containing a suitable artificial electron acceptor like 2,6-dichloroindophenol (B1210591) (DCPIP) or potassium ferricyanide (B76249) if using isolated chloroplasts)

-

Diuron stock solution

Procedure:

-

Sample Preparation:

-

Isolate chloroplasts from plant tissue or prepare a concentrated suspension of algal cells.

-

Resuspend the sample in the reaction buffer.

-

-

Calibration: Calibrate the oxygen electrode/optode according to the manufacturer's instructions.

-

Measurement of Basal Oxygen Evolution:

-

Add a known volume of the sample to the reaction chamber.

-

Equilibrate the sample in the dark to measure the rate of oxygen consumption (respiration).

-

Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

-

-

Diuron Treatment:

-

Add a specific concentration of Diuron to the reaction chamber.

-

Allow a short incubation period (e.g., 1-5 minutes) for the inhibitor to take effect.

-

-

Post-Treatment Measurement:

-

Measure the rate of oxygen evolution in the presence of Diuron under the same light conditions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of oxygen evolution for each Diuron concentration compared to the untreated control.

-

Plot the percentage inhibition against the Diuron concentration to determine the IC50 value.

-

Expected Results: Diuron will cause a concentration-dependent decrease in the rate of light-dependent oxygen evolution.

Signaling Pathway and Logical Relationships

The inhibition of PSII by Diuron triggers a cascade of events within the chloroplast and the cell. The primary effect is the blockage of electron transport, which leads to an over-reduction of the plastoquinone pool and the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). These ROS can cause oxidative damage to lipids, proteins, and pigments, ultimately leading to cell death. This oxidative stress also initiates signaling pathways that can lead to changes in gene expression and adaptive responses or programmed cell death.

Caption: Signaling pathway initiated by Diuron's inhibition of Photosystem II.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Microalgae-Based Fluorimetric Bioassays for Studying Interferences on Photosynthesis Induced by Environmentally Relevant Concentrations of the Herbicide Diuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorophyll Fluorescence Imaging | QubitPhenomics.com [qubitsystems.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchdata.edu.au [researchdata.edu.au]

- 7. Frontiers | Global Plant Stress Signaling: Reactive Oxygen Species at the Cross-Road [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. circabc.europa.eu [circabc.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(3,4-Dichlorophenyl)urea (Diuron) in Plant Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)urea, commonly known as Diuron (B1670789), is a widely utilized substituted urea (B33335) herbicide effective for the pre- and post-emergent control of a broad spectrum of annual and perennial broadleaf weeds and grasses.[1][2] Its systemic action, primarily absorbed through the roots, and its long residual activity in the soil make it a potent tool in agricultural and non-crop settings.[1][2][3] In the realm of plant biology and drug development, Diuron serves as a critical reference compound for studying photosynthetic inhibition and for developing novel herbicides.

The primary mode of action of Diuron is the inhibition of photosynthesis.[1][4] Specifically, it binds to the D1 protein within the Photosystem II (PSII) complex in chloroplasts, thereby blocking the electron transport chain.[1] This disruption halts the production of ATP and NADPH, essential molecules for carbon fixation, leading to a cascade of physiological effects including chlorosis, necrosis, and ultimately, plant death.[4][5]

These application notes provide detailed protocols for utilizing Diuron in experimental plant biology, focusing on phytotoxicity assessment and the analysis of its effects on photosynthesis.

Data Presentation: Quantitative Effects of Diuron

The following tables summarize the quantitative data on the phytotoxicity of Diuron and its impact on key photosynthetic parameters.

Table 1: Phytotoxicity of Diuron (ED50 Values) in Various Plant Species

| Plant Species | Soil Type | Parameter | ED50 (mg kg⁻¹) | Reference |

| Canola (Brassica napus) | Sand | Shoot Biomass Inhibition | 0.03 | [6][7][8] |

| Loamy Sand | Shoot Biomass Inhibition | 0.07 | [6][7][8] | |

| Sand | Root Dry Weight Reduction | 0.01 | [6][7][8] | |

| Loamy Sand | Root Dry Weight Reduction | 0.06 | [6][7][8] | |

| Wheat (Triticum aestivum) | Sand | Shoot Biomass Inhibition | 0.11 | [8] |

| Loamy Sand | Shoot Biomass Inhibition | 0.24 | [8] | |

| Sand | Root Growth Inhibition | 0.14 | [8] | |

| Loamy Sand | Root Growth Inhibition | 0.19 | [8] | |

| Chickpea (Cicer arietinum) | Sand | Root Biomass Inhibition | Not specified, but less sensitive than canola and wheat | [7] |

Table 2: Effects of Diuron on Photosynthetic Parameters in Microphytobenthos

| Diuron Concentration (μg L⁻¹) | Effect on Maximum Relative Electron Transport Rate (rETRmax) | Effect on Maximal PSII Quantum Yield (Fv/Fm) | Effect on Non-Photochemical Quenching (NPQ) | Recovery after 2-16.5 hours | Reference |

| 10 | No significant influence | No significant influence | No significant influence | Not applicable | [9] |

| 20-30 | Decreased | Decreased | Decreased | Yes | [9] |

| 40-60 | Significantly decreased | Significantly decreased | Significantly decreased | No | [9] |

Experimental Protocols

Protocol 1: Dose-Response Phytotoxicity Assay

This protocol outlines a method to determine the phytotoxicity of Diuron on target plant species using a dose-response experiment.

1. Materials:

- Seeds of the target plant species (e.g., canola, wheat).

- Inert sand and/or loamy sand soil.

- Pots or containers for planting.

- Diuron stock solution (commercial formulation or pure compound).

- Deionized water.

- Growth chamber or greenhouse with controlled environmental conditions.

- Balance, weighing paper, and spatulas.

- Graduated cylinders and beakers.

- Pipettes.

2. Methods:

- Soil Preparation: Fill pots with a predetermined amount of sand or loamy sand.

- Diuron Concentration Series: Prepare a series of Diuron concentrations by diluting the stock solution with deionized water. The concentration range should be selected based on preliminary studies or literature values to bracket the expected ED50.[6][7][8]

- Herbicide Application: Apply the different Diuron solutions evenly to the soil surface of the pots. Include a control group treated only with deionized water.

- Seed Sowing: Sow a specific number of seeds of the target plant species in each pot at a uniform depth.

- Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled temperature, light intensity, and photoperiod. Water the plants as needed, avoiding leaching.

- Data Collection: After a predetermined growth period (e.g., 14-21 days), carefully harvest the plants.

- Biomass Measurement: Separate the shoots and roots. Measure the fresh weight of the shoots. Dry the shoots and roots in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.[6][7]

- Data Analysis: Calculate the percent inhibition of shoot and root biomass for each Diuron concentration relative to the control. Use a log-logistic non-linear regression model to determine the ED50 value, which is the dose causing a 50% reduction in plant growth.[6][7]

Protocol 2: Chlorophyll Fluorescence Assay for Photosynthesis Inhibition

This protocol describes the use of a Pulse Amplitude Modulated (PAM) fluorometer to assess the impact of Diuron on photosynthetic efficiency.

1. Materials:

- Healthy, well-watered plants.

- Diuron solutions of varying concentrations.

- A PAM fluorometer.

- Leaf clips.

- Spray bottle or containers for root application.

- Dark adaptation clips or a dark room.

2. Methods:

- Plant Treatment: Apply Diuron to the plants either by spraying the leaves or by adding it to the hydroponic solution or soil. Include a control group treated with a solution lacking Diuron.

- Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes. This allows for the complete oxidation of the PSII reaction centers.

- Measurement of Fv/Fm:

- Attach a leaf clip to the dark-adapted leaf.

- Measure the minimal fluorescence (Fo) by applying a weak measuring light.

- Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

- The maximal quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm. A decrease in this value indicates stress on PSII.[9]

- Measurement of Effective Quantum Yield (ΔF/Fm'):

- Expose the plant to actinic light to activate photosynthesis.

- Measure the steady-state fluorescence (Fs).

- Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

- The effective quantum yield (ΔF/Fm') is calculated as (Fm' - Fs) / Fm'. This parameter reflects the efficiency of PSII under light conditions.[10]

- Data Collection and Analysis:

- Take measurements at different time points after Diuron application to observe the onset and potential recovery of photosynthetic inhibition.

- Compare the Fv/Fm and ΔF/Fm' values between control and Diuron-treated plants. A significant decrease in these parameters in treated plants indicates inhibition of PSII.[9][10]

Visualizations

Caption: Diuron inhibits photosynthesis by blocking the electron transport chain at Photosystem II.

Caption: A streamlined workflow for assessing the phytotoxic effects of herbicides like Diuron.

Caption: The cascading effects of Diuron from the molecular to the whole-plant level.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. awiner.com [awiner.com]

- 3. wsdot.wa.gov [wsdot.wa.gov]

- 4. Diuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 5. plantstomata.wordpress.com [plantstomata.wordpress.com]

- 6. Phytotoxicity risk assessment of diuron residues in sands on wheat, chickpea, and canola - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytotoxicity risk assessment of diuron residues in sands on wheat, chickpea, and canola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diuron effects on photosynthesis and vertical migration of microphytobenthos: Potential rapid bioassessment of herbicide toxicity in coastal sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The impact of the herbicide diuron on photosynthesis in three species of tropical seagrass | Publications | Integration and Application Network [ian.umces.edu]

Application Notes and Protocols for the Analysis of 1-(3,4-Dichlorophenyl)urea (Diuron) in Soil

Introduction

1-(3,4-Dichlorophenyl)urea, commonly known as Diuron (B1670789), is a phenylurea herbicide extensively used for pre- and post-emergent weed control in agriculture, particularly for crops like sugarcane, cotton, and citrus, as well as in non-cultivated areas.[1][2] Due to its persistence in soil and potential for environmental contamination, including leaching into groundwater, robust and reliable analytical methods are crucial for monitoring its residues.[3] The primary degradation of Diuron in ecosystems produces three main metabolites: 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), this compound (DCPU), and 3,4-dichloroaniline (B118046) (DCA).[1][4][5] Monitoring these compounds is essential for a comprehensive environmental risk assessment.[2][4]

This document provides detailed application notes and protocols for the detection and quantification of Diuron and its key metabolites in soil, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The methods described primarily focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection techniques.

Overview of Analytical Methods

The determination of Diuron in complex matrices like soil requires sensitive and selective analytical techniques. The most commonly employed methods are chromatography-based.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for analyzing Diuron and its metabolites.[1] It is particularly suitable for these compounds as they are often not volatile enough for direct GC analysis without derivatization.[5]

-

HPLC with Ultraviolet (UV) Detection: This is a cost-effective and straightforward method for quantifying Diuron.[1] Separation is typically achieved on a C18 reverse-phase column.[1][4]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, allowing for very low detection limits and providing structural confirmation of the analytes.[6] It is the preferred method for regulatory studies and trace-level analysis.[6][7]

-

-

Gas Chromatography (GC): While less common for the parent compound due to thermal instability, GC can be used, often by analyzing a more stable thermal degradation product.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Accurate analysis begins with efficient extraction of the target analytes from the soil matrix. Below are three common extraction procedures.

A. Solid-Liquid Extraction (SLE) with Methanol (B129727)

This is a simple and widely used method suitable for HPLC-UV analysis.[1]

-

Sample Preparation: Air-dry the soil sample, gently crush it in a porcelain mortar, and sieve it through a 2 mm mesh.[2]

-

Extraction: Weigh 5.00 g of the prepared soil into a flask or tube.[1]

-

Add 10 mL of methanol to the soil sample.[1]

-

Agitate the mixture on a mechanical shaker. An overnight shake at room temperature (e.g., 24°C) is effective.[1][2] Alternatively, a shorter, more vigorous shake (e.g., 1-3 hours) can be used.[10][11]

-

Separation: Centrifuge the extract (e.g., at 1200-4000 rpm for 15-30 minutes) to pellet the soil particles.[1][2][10]

-

Filtration: Collect the supernatant and filter it through a 0.22 µm or 0.45 µm PTFE membrane filter directly into an analysis vial.[1][10]

-